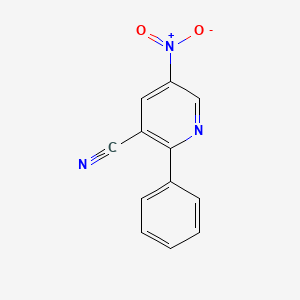
(1,2-Phenylenedimethanylylidene)bis(phosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(phosphinidenemethyl)benzene is a bidentate ligand known for its remarkable ability to form stable complexes with transition metals. This compound is particularly notable for its use in catalysis, where it facilitates various chemical reactions by stabilizing reactive intermediates. The structure of 1,2-Bis(phosphinidenemethyl)benzene consists of a benzene ring with two phosphinidenemethyl groups attached at the 1 and 2 positions, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(phosphinidenemethyl)benzene can be synthesized through several methods, including:
Direct Phosphination: This method involves the reaction of benzene with phosphinidenemethyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution.
Electrophilic Aromatic Substitution: In this method, benzene undergoes electrophilic substitution with phosphinidenemethyl electrophiles.
Industrial Production Methods
Industrial production of 1,2-Bis(phosphinidenemethyl)benzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(phosphinidenemethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various electrophiles or nucleophiles; reactions often require catalysts such as Lewis acids or bases to proceed efficiently.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Varied substituted benzene derivatives depending on the reacting electrophile or nucleophile.
Scientific Research Applications
1,2-Bis(phosphinidenemethyl)benzene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems as a stabilizing agent for metal ions in metalloproteins and enzymes.
Medicine: Explored for its potential in drug delivery systems, where its ability to form stable complexes with metal ions can be utilized to transport therapeutic agents.
Industry: Employed in industrial catalysis for the production of fine chemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(phosphinidenemethyl)benzene primarily involves its ability to act as a bidentate ligand, forming stable chelate complexes with transition metals. The phosphinidenemethyl groups coordinate with the metal center, stabilizing reactive intermediates and facilitating various catalytic processes. The molecular targets and pathways involved include the stabilization of metal-ligand complexes and the promotion of catalytic cycles in reactions such as hydroformylation and hydrogenation .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(di-tert-butylphosphinomethyl)benzene
- 1,2-Bis(diphenylphosphinomethyl)benzene
- 1,2-Bis(dimethylphosphinomethyl)benzene
Uniqueness
1,2-Bis(phosphinidenemethyl)benzene is unique due to its specific electronic and steric properties, which allow it to form highly stable complexes with transition metals. Compared to similar compounds, it offers enhanced catalytic activity and selectivity in various chemical reactions. Its ability to stabilize reactive intermediates and facilitate efficient catalytic cycles makes it a valuable ligand in both academic research and industrial applications .
Properties
CAS No. |
89982-93-4 |
|---|---|
Molecular Formula |
C8H8P2 |
Molecular Weight |
166.10 g/mol |
IUPAC Name |
[2-(phosphanylidenemethyl)phenyl]methylidenephosphane |
InChI |
InChI=1S/C8H8P2/c9-5-7-3-1-2-4-8(7)6-10/h1-6,9-10H |
InChI Key |
NUJBMMDNIWFESI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=P)C=P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


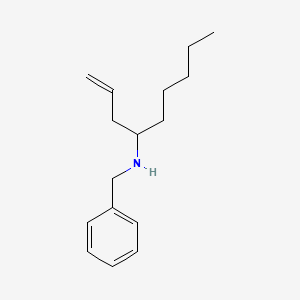
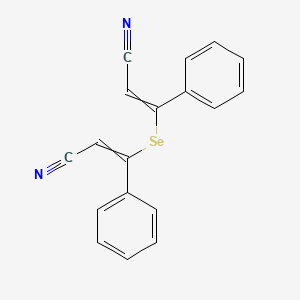
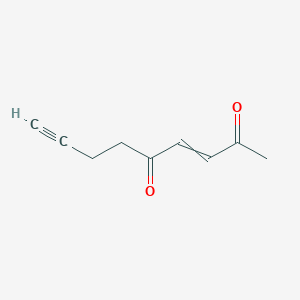
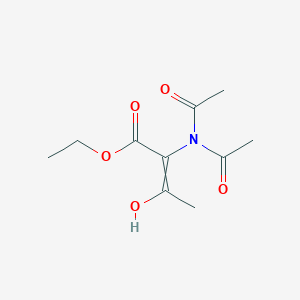

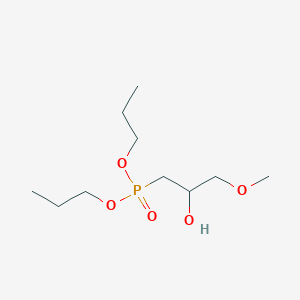
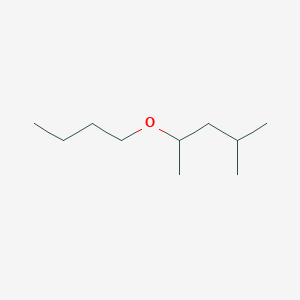
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
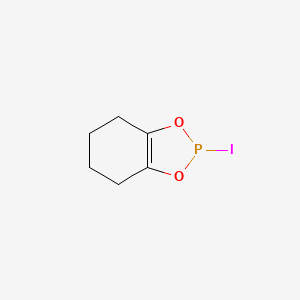
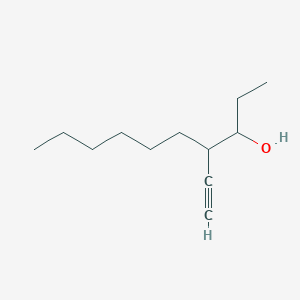
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
